Cas no 20780-75-0 (4-iodo-2,3-dihydro-1H-indole-2,3-dione)

4-Iodo-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include an iodinated aromatic ring and a reactive diketone moiety, making it a versatile intermediate for cross-coupling reactions, heterocyclic modifications, and medicinal chemistry applications. The iodine substituent enhances its reactivity in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the 2,3-dione group offers opportunities for further functionalization. This compound is particularly valuable in the development of biologically active molecules due to its rigid indole scaffold. High purity and consistent quality ensure reliable performance in synthetic workflows.
4-iodo-2,3-dihydro-1H-indole-2,3-dione structure
20780-75-0 structure
Product Name:4-iodo-2,3-dihydro-1H-indole-2,3-dione
CAS No:20780-75-0
MF:C8H4INO2
MW:273.027334213257
MDL:MFCD03427300
CID:875758
PubChem ID:10635951
Update Time:2025-05-20

4-iodo-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-Iodoindoline-2,3-dione
    • 4-Iodo-1H-indole-2,3-dione
    • 4-Iodoisatin
    • 4-iodo-2,3-dihydro-1H-indole-2,3-dione
    • 4-iodoroisatin
    • 4-Jod-indolin-2,3-dion
    • 20780-75-0
    • CS-0108793
    • AC-29850
    • SCHEMBL2838571
    • 9P-718
    • W-206555
    • Z1269221394
    • EN300-126139
    • SY033894
    • MB02863
    • DTXSID70442857
    • NYWOXCHAPWQNFC-UHFFFAOYSA-N
    • DB-022212
    • 1H-Indole-2,3-dione, 4-iodo-
    • AKOS005071396
    • F15609
    • MFCD03427300
    • 4-iodo-1H-indole-2,3dione
    • MDL: MFCD03427300
    • Inchi: 1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
    • InChI Key: NYWOXCHAPWQNFC-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=C1C(C(N2)=O)=O

Computed Properties

  • Exact Mass: 272.92900
  • Monoisotopic Mass: 272.92868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 2.106±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 227-229°
  • Solubility: Very slightly soluble (0.6 g/l) (25 º C),
  • PSA: 46.17000
  • LogP: 1.56400

4-iodo-2,3-dihydro-1H-indole-2,3-dione Security Information

  • HazardClass:IRRITANT

4-iodo-2,3-dihydro-1H-indole-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-iodo-2,3-dihydro-1H-indole-2,3-dione Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:20780-75-0)4-iodo-2,3-dihydro-1H-indole-2,3-dione
Order Number:A849184
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
Price ($):281.0
Email:sales@amadischem.com

Additional information on 4-iodo-2,3-dihydro-1H-indole-2,3-dione

Chemical Profile of 4-iodo-2,3-dihydro-1H-indole-2,3-dione (CAS No. 20780-75-0)

4-iodo-2,3-dihydro-1H-indole-2,3-dione, identified by its Chemical Abstracts Service (CAS) number 20780-75-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of an iodine substituent at the 4-position of the indole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-iodo-2,3-dihydro-1H-indole-2,3-dione consists of a fused indole ring system with a carbonyl group at the 2 and 3 positions, and an iodine atom at the 4-position. This structural configuration imparts unique electronic and steric properties that make it a versatile building block for constructing more complex molecular entities. The compound’s ability to participate in various chemical transformations, such as nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes, underscores its importance in synthetic methodologies.

In recent years, 4-iodo-2,3-dihydro-1H-indole-2,3-dione has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility in the synthesis of bioactive molecules targeting various disease pathways. One notable area of interest is its role in developing small-molecule inhibitors for cancer therapy. The indole scaffold is a common motif in many anticancer agents due to its ability to interact with biological targets such as kinases and transcription factors. The iodine substituent further enhances the compound’s pharmacological profile by facilitating interactions with specific binding pockets in proteins.

Recent studies have demonstrated the efficacy of 4-iodo-2,3-dihydro-1H-indole-2,3-dione derivatives as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. These kinases play a crucial role in cell proliferation and survival, making them attractive targets for therapeutic intervention. By designing analogs of this compound that exhibit improved solubility and selectivity, researchers aim to develop novel anticancer drugs with enhanced efficacy and reduced side effects.

Another promising application of 4-iodo-2,3-dihydro-1H-indole-2,3-dione lies in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new therapeutic strategies. The structural features of this compound allow it to interfere with bacterial cell wall synthesis and other vital metabolic pathways. Preliminary studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes 4-iodo-2,3-dihydro-1H-indole-2,3-dione a valuable scaffold for designing next-generation antimicrobial compounds.

The compound’s reactivity also makes it useful in materials science applications. For instance, it can be employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of the indole ring facilitates charge transport properties, which are essential for electronic devices. Researchers are exploring ways to incorporate 4-iodo-2,3-dihydro-1H-indole-2,3-dione into novel materials that exhibit improved performance characteristics such as higher efficiency and longer lifespans.

In conclusion,4-Iodo - 2 , 3 - dihydro - 1 H - indole - 2 , 3 - dione (CAS No. 20780 - 75 - 0) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in pharmaceutical synthesis and drug discovery. As research continues to uncover new biological activities and synthetic utility,4-Iodo - 2 , 3 - dihydro - 1 H - indole - 2 , 3 - dione is poised to play an increasingly important role in developing innovative solutions to global challenges in medicine and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20780-75-0)4-iodo-2,3-dihydro-1H-indole-2,3-dione
A849184
Purity:99%
Quantity:25g
Price ($):281.0
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